8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
- Imidazo[1,2-a]pyridines, including derivatives similar to the specified compound, have been synthesized through various methods, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation. These syntheses have been reported to yield imidazo[1,2-a]pyridine-3-carbaldehydes among other compounds in moderate to good yields, demonstrating the versatility and reactivity of this chemical class in organic synthesis (Mohan, Rao, & Adimurthy, 2013).
Catalytic Activities
- Imidazolo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities in various reactions, such as the oxidation of catechol to o-quinone. These studies highlight the potential of imidazo[1,2-a]pyridine compounds in catalysis, suggesting possible applications of the specified compound in similar contexts (Saddik et al., 2012).
Fluorescent Molecular Rotor Studies
- A library of fluorescent molecular rotors (FMRs) based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a closely related compound, was synthesized to study their viscosity sensing properties. These FMRs showed significant fluorescence enhancement in viscous environments, indicating the potential of imidazo[1,2-a]pyridine derivatives in the development of fluorescent sensors and molecular probes (Jadhav & Sekar, 2017).
Chemical Reactivity and Interactions
- Imidazo[1,2-a]pyridines have been utilized in multicomponent reactions, demonstrating their reactivity and potential as building blocks in the synthesis of complex organic molecules. For instance, a study reported the synthesis of 2-triazolyl-imidazo[1,2-a]pyridines through a one-pot three-component reaction, showcasing the compound class's versatility in organic synthesis (Bagdi, Basha, & Khan, 2015).
Properties
IUPAC Name |
8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-5-7-13(8-6-11)15-14(10-19)18-9-3-4-12(2)16(18)17-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWITZHKOCCTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.